1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is valuable in various chemical processes due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-methylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is typically carried out at ambient temperature, and the Boc group is introduced efficiently.
Industrial Production Methods: Industrial production of Boc-protected compounds often utilizes flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Aluminum chloride (AlCl3) and trimethylsilyl iodide (TMSI) are used for selective cleavage of the Boc group.
Major Products: The major products formed from these reactions include the deprotected amine, oxidized derivatives, and substituted compounds depending on the specific reaction conditions.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be introduced under mild conditions and removed selectively using acidic reagents . The molecular targets and pathways involved include the stabilization of reactive intermediates and the prevention of unwanted side reactions during synthesis.
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-2-pyrroleboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
1-[(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid: Employed in the synthesis of cyclic peptides and other complex molecules.
Uniqueness: 1-(Tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which provides stability and ease of removal under acidic conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSXPYZNXUHEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187362 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51077-15-7 | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51077-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 4-methyl-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001187362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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